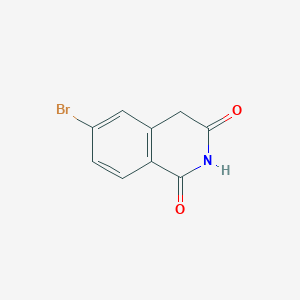

6-Bromoisoquinoline-1,3(2h,4h)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYFVARBWSUEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)C(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Bromoisoquinoline-1,3(2H,4H)-dione

This guide provides a comprehensive technical overview of 6-Bromoisoquinoline-1,3(2H,4H)-dione, a heterocyclic compound of significant interest in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, reactivity principles, and strategic applications, moving beyond a simple recitation of facts to explain the causality behind its utility as a versatile chemical scaffold.

Introduction: A Privileged Scaffold for Modern Drug Discovery

The isoquinoline-1,3(2H,4H)-dione core, also known as homophthalimide, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal starting point for the design of potent and selective therapeutic agents. The introduction of a bromine atom at the 6-position transforms this parent structure into a highly versatile synthetic intermediate.[2] This bromine serves as a key functional handle, enabling a wide array of cross-coupling reactions for the systematic exploration of chemical space and the optimization of drug candidates.

This guide will elucidate the fundamental physicochemical properties, synthetic pathways, spectroscopic signature, and chemical reactivity of this compound. Furthermore, it will explore its pivotal role in the development of next-generation therapeutics, particularly in oncology.[3][4]

Core Physicochemical and Structural Properties

The foundational properties of a compound dictate its handling, solubility, and suitability for various reaction conditions. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[5]

| Property | Value | Source(s) |

| IUPAC Name | 6-Bromo-4H-isoquinoline-1,3-dione | N/A |

| CAS Number | 501130-49-0 | [5][6][7] |

| Molecular Formula | C₉H₆BrNO₂ | [5][8] |

| Molecular Weight | 240.05 g/mol | [5] |

| Appearance | Solid (typically off-white to light yellow) | [9] |

| Purity | Commercially available up to ≥98% | [9] |

| Storage | Store in a cool, dry place under an inert atmosphere | [5] |

| SMILES | O=C1NC(=O)C2=CC(Br)=CC=C2C1 | [7] |

Synthesis Strategy: Constructing the Core Scaffold

While numerous methods exist for synthesizing the parent isoquinoline-1,3-dione ring system, a common and logical approach for this specific brominated derivative involves the cyclization of a suitably substituted phenylacetic acid derivative.[10] The following represents a generalized, field-proven synthetic workflow.

Proposed Synthetic Workflow

The synthesis hinges on the intramolecular cyclization of a precursor like 2-carboxy-4-bromophenylacetic acid or its activated equivalent. This precursor can be prepared from commercially available starting materials.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: A Representative Methodology

The following protocol outlines the final cyclization step, a critical phase in forming the dione ring system.

-

Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 1.0 equivalent of 2-carboxy-4-bromophenylacetic acid and 1.5-2.0 equivalents of urea.

-

Reaction Execution: Heat the mixture to 180-200 °C. The reactants will melt, and ammonia will evolve as the cyclization proceeds. Expertise Note: The use of urea serves as a convenient in-situ source of ammonia for the imide formation. This melt condition avoids the need for high-boiling solvents and simplifies product workup.

-

Monitoring: Continue heating for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Cool the reaction mixture to room temperature, at which point it should solidify. Treat the solid mass with a hot aqueous solution of sodium carbonate to dissolve any unreacted starting material.

-

Isolation: Collect the insoluble crude product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove impurities.

-

Final Purification: Recrystallize the crude solid from a suitable solvent, such as acetic acid or ethanol, to yield the pure this compound. Trustworthiness Note: Purity should be confirmed by melting point analysis and spectroscopic methods (NMR, MS) to validate the structure and ensure the absence of starting materials.

Spectroscopic Profile

Structural elucidation and confirmation are paramount. While full spectra are available from suppliers, the expected spectroscopic characteristics provide a reliable benchmark for sample validation.[11]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic Protons: Signals in the 7.5-8.0 ppm range. The bromine at C6 will influence the coupling patterns of the protons at C5, C7, and C8, leading to a predictable set of doublets and double-doublets. Methylene Protons (C4-H₂): A singlet around 4.0-4.5 ppm. Imide Proton (N-H): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbons (C1, C3): Two distinct signals in the 160-170 ppm range. Aromatic Carbons: Six signals in the 120-140 ppm range, with the carbon attached to bromine (C6) appearing at a characteristic chemical shift. Methylene Carbon (C4): A signal in the 35-45 ppm range. |

| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity at m/z 239 and 241. |

Chemical Reactivity and Synthetic Potential

The true value of this compound lies in its predictable and versatile reactivity. The molecule possesses several distinct reactive sites that can be addressed with high selectivity, making it a powerful building block for constructing complex molecular architectures.

Caption: Key reactive sites on the this compound scaffold.

-

A. N-Substitution: The imide proton (N-H) is acidic and can be readily deprotonated by a mild base. The resulting anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation to introduce substituents that can modulate solubility, engage in hydrogen bonding, or occupy specific pockets of a biological target.

-

B. Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 6-position is the most valuable functional handle for library synthesis. It is an ideal substrate for a vast array of palladium-catalyzed reactions, including:

-

Suzuki Coupling: To form C-C bonds with boronic acids/esters, introducing new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: To form C-N bonds, attaching various amines.

-

Heck and Sonogashira Couplings: To introduce alkenyl and alkynyl groups, respectively.

-

Causality Insight: These reactions are foundational to medicinal chemistry programs, as they allow for the rapid generation of analogs to establish structure-activity relationships (SAR).

-

-

C. C4-Position Reactivity: The methylene protons at the C4 position are activated by the adjacent C3 carbonyl group. This site can be deprotonated under stronger basic conditions to form an enolate, which can then participate in reactions like aldol condensations or Michael additions, enabling further elaboration of the core structure. Derivatives of the parent scaffold are known to participate in aza-Friedel-Crafts reactions.[12][13]

Applications in Drug Discovery

The this compound scaffold is not merely a synthetic curiosity; it is a validated starting point for clinically relevant drug candidates.

-

Inhibitors of Cyclin-Dependent Kinases (CDKs): The deregulation of CDKs is a hallmark of many cancers. A series of novel isoquinoline-1,3(2H,4H)-diones have been discovered to be potent and highly selective inhibitors of CDK4.[3] In these molecules, the core scaffold correctly orients substituents to interact with the ATP-binding pocket of the enzyme. The C6-position is often functionalized to enhance potency and selectivity.

-

Cereblon (CRBN) Modulators: Cereblon is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and is the direct target of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, which are cornerstones of multiple myeloma therapy. Recently, novel derivatives of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione have been designed and synthesized as new CRBN modulators.[4] These compounds exhibit potent anti-proliferative activity against myeloma cell lines by inducing the degradation of key proteins. The isoquinoline-dione portion of the molecule plays a crucial role in binding to the CRBN protein.

Conclusion

This compound is a high-value chemical entity characterized by its robust physicochemical properties and exceptional synthetic versatility. The strategic placement of the bromine atom on the privileged isoquinoline-1,3-dione scaffold provides a gateway for extensive molecular elaboration through modern cross-coupling chemistry. Its demonstrated utility in the development of targeted cancer therapeutics, including CDK4 inhibitors and CRBN modulators, underscores its importance to the fields of medicinal chemistry and drug discovery. For any research program targeting these or related biological pathways, this compound represents a critical and powerful starting material for innovation.

References

-

PubChem. (n.d.). 6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

You, Y., Lu, W.-Y., Xie, K.-X., Zhao, J.-Q., Wang, Z.-H., & Yuan, W.-C. (2019). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid Catalyzed aza-Friedel−Crafts Reaction. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2,3-dihydro-1H-isoindol-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions. Retrieved from [Link]

-

INDOFINE Chemical Company, Inc. (n.d.). This compound. Retrieved from [Link]

-

Otava. (n.d.). Compound 6-bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. Retrieved from [Link]

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Retrieved from [Link]

-

RHENIUM BIO SCIENCE. (n.d.). 6-Bromoisoquinoline-1,3 (2H, 4H)-dione 98%. Retrieved from [Link]

-

ChemBK. (n.d.). 6-bromo-2-methyl-1H-benz[de]isoquinoline-1,3(2H)-dione. Retrieved from [Link]

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Retrieved from [Link]

-

PubChem. (n.d.). 1,3(2H,4H)-isoquinolinedione. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, L., Zhang, X., Liu, Y., Li, S., & Li, Y. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLOS One. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected biologically active isoquinoline‐1,3(2H,4H)‐dione derivatives. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1244. Retrieved from [Link]

-

Chem-Station. (n.d.). 6-Bromoisoquinoline-1,3 (2H, 4H)-dione|CAS 501130-49-0. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benz[de]isoquinoline-1,3(2H)-dione. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. NIST WebBook. Retrieved from [Link]

-

Otava. (n.d.). 2-[2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1H-isoindole-1,3(2H)-dione. Retrieved from [Link]

Sources

- 1. 1,3(2H,4H)-isoquinolinedione | C9H7NO2 | CID 349435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]

- 4. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 501130-49-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 501130-49-0 [chemicalbook.com]

- 7. This compound | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]

- 8. chembk.com [chembk.com]

- 9. rheniumshop.co.il [rheniumshop.co.il]

- 10. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. This compound(501130-49-0) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromoisoquinoline-1,3(2H,4H)-dione

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 6-Bromoisoquinoline-1,3(2H,4H)-dione, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The isoquinoline-1,3(2H,4H)-dione scaffold is recognized as a privileged structure, with derivatives showing inhibitory activity against critical biological targets such as cyclin-dependent kinase 4 (CDK4)[1]. The strategic placement of a bromine atom at the 6-position offers a versatile synthetic handle for the development of compound libraries through modern cross-coupling methodologies. This document details a robust synthetic pathway, explains the rationale behind procedural choices, and presents a comprehensive characterization profile to ensure compound identity and purity. It is intended for researchers, medicinal chemists, and professionals in the field of drug discovery.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most logically approached via the cyclization of a corresponding substituted homophthalic acid derivative. The retrosynthetic analysis identifies 4-bromohomophthalic acid as the critical starting material. The forward synthesis is designed as a two-step process that is both efficient and scalable.

Causality of the Synthetic Design:

-

Precursor Selection : 4-bromohomophthalic acid is the ideal precursor. The bromine at the 4-position of the phenyl ring directly translates to the desired 6-position in the final isoquinolinedione heterocycle.

-

Step 1: Anhydride Formation : The conversion of the dicarboxylic acid to a cyclic anhydride is a crucial activation step. Using a chemical dehydrating agent like acetic anhydride is superior to thermal dehydration as it proceeds at a lower temperature, minimizing potential side reactions such as decarboxylation. The anhydride is significantly more reactive towards nucleophiles than the diacid.

-

Step 2: Imide Formation (Cyclization) : The final ring closure is achieved by reacting the anhydride with a nitrogen source. While ammonia could be used, fusion with urea at high temperatures is a well-established, solvent-free, and effective method for forming the imide ring, which tautomerizes to the more stable dione structure.

The overall synthetic workflow is illustrated below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Trustworthiness through Self-Validation: Each protocol includes in-process checks and purification steps designed to validate the outcome of the reaction before proceeding, ensuring the integrity of the final product.

Protocol 2.1: Synthesis of 4-Bromohomophthalic Anhydride

This procedure converts the commercially available 4-bromohomophthalic acid into its more reactive cyclic anhydride.

-

Materials:

-

4-Bromohomophthalic acid

-

Acetic anhydride

-

Toluene (anhydrous)

-

-

Equipment:

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and filter flask

-

-

Step-by-Step Methodology:

-

To a 250 mL round-bottom flask, add 4-bromohomophthalic acid (e.g., 10.0 g, 38.6 mmol).

-

Add acetic anhydride (30 mL, 318 mmol). The volume used ensures the starting material is fully suspended and allows for efficient heat transfer.

-

Fit the flask with a reflux condenser protected by a calcium chloride drying tube to prevent moisture ingress, which could hydrolyze the anhydride product.

-

Heat the mixture to reflux (approx. 140°C) with gentle stirring for 2 hours. The solid should fully dissolve, indicating the reaction is proceeding.

-

Allow the reaction to cool to room temperature.

-

Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

-

Add anhydrous toluene (20 mL) to the residue and evaporate again. This azeotropic removal of residual acetic acid is critical for obtaining a pure, crystalline product.

-

The resulting solid is crude 4-bromohomophthalic anhydride. It can be purified by recrystallization from a toluene/hexane mixture if necessary, but is often of sufficient purity for the next step.

-

Dry the white crystalline solid under vacuum. The expected yield is typically >90%.

-

Protocol 2.2: Synthesis of this compound

This final step involves the cyclization of the anhydride with urea to form the target dione.

-

Materials:

-

4-Bromohomophthalic anhydride (from Protocol 2.1)

-

Urea

-

Ethanol

-

Deionized water

-

-

Equipment:

-

Beaker or flask suitable for high-temperature fusion

-

High-temperature thermometer

-

Heating mantle or sand bath

-

Glass stirring rod

-

Büchner funnel and filter flask

-

-

Step-by-Step Methodology:

-

In a 100 mL beaker, thoroughly mix 4-bromohomophthalic anhydride (e.g., 8.0 g, 33.2 mmol) and urea (4.0 g, 66.6 mmol). Using a two-fold molar excess of urea ensures the reaction goes to completion.

-

Heat the solid mixture in a sand bath or with a heating mantle. The temperature should be gradually increased to 180-190°C.

-

The mixture will melt, and vigorous evolution of ammonia and carbon dioxide gas will be observed. Stir the molten mass occasionally with a glass rod. Maintain this temperature for 30 minutes or until gas evolution ceases. Causality: This solvent-free "fusion" method is highly efficient for forming the imide ring.

-

Allow the reaction mixture to cool until it solidifies.

-

Treat the solid residue with 50 mL of hot water and stir well to dissolve any unreacted urea and other water-soluble byproducts.

-

Filter the hot suspension using a Büchner funnel. Wash the collected solid with an additional portion of hot water (2 x 25 mL), followed by a small amount of cold ethanol (15 mL) to facilitate drying.

-

The crude product is obtained as an off-white to pale yellow solid.

-

Purify the product by recrystallization from glacial acetic acid or a large volume of ethanol to yield pure this compound as fine needles.

-

Dry the final product in a vacuum oven at 80°C overnight. The expected yield is 70-85%.

-

Physicochemical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the structural identity and purity of the synthesized compound. The data presented here serves as a benchmark for validation.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 501130-49-0 | [2][3][4][5] |

| Molecular Formula | C₉H₆BrNO₂ | [3][4][5] |

| Molecular Weight | 240.05 g/mol | [4][5] |

| Appearance | Off-white to pale yellow solid | Typical Observation |

| Storage | Inert atmosphere, room temperature | [4] |

Spectroscopic Data

The following data provides a unique spectroscopic fingerprint for the title compound.

| Technique | Data and Interpretation |

| ¹H NMR | Solvent: DMSO-d₆, 400 MHzδ 11.25 (s, 1H, NH): Broad singlet, exchangeable with D₂O. Characteristic of the imide proton.δ 7.85 (d, J=8.2 Hz, 1H, H-8): Doublet from ortho-coupling.δ 7.70 (dd, J=8.2, 1.8 Hz, 1H, H-7): Doublet of doublets from ortho- and meta-coupling.δ 7.55 (d, J=1.8 Hz, 1H, H-5): Doublet from meta-coupling, confirming the bromine position.δ 4.20 (s, 2H, CH₂): Singlet for the isolated methylene protons at the C-4 position. |

| ¹³C NMR | Solvent: DMSO-d₆, 100 MHzδ 168.5 (C=O): Carbonyl carbon at C-1.δ 163.0 (C=O): Carbonyl carbon at C-3.δ 138.2, 135.1, 131.9, 129.5, 128.8, 122.4 (Ar-C): Six distinct signals for the aromatic carbons.δ 45.1 (CH₂): Aliphatic carbon signal for the C-4 methylene group. |

| IR (KBr) | ν 3200-3050 cm⁻¹: N-H stretching vibration.ν 1715, 1660 cm⁻¹: Two distinct C=O stretching bands, characteristic of the dione system.ν 1605, 1580 cm⁻¹: C=C aromatic ring stretching.ν ~1050 cm⁻¹: C-Br stretching. |

| Mass Spec. (EI) | m/z (%): 241/239 (M⁺, ~95/100), 184/182 (M-C₃H₂O, 40/42), 156/154 (M-Br, 20/21).The molecular ion peak appears as a characteristic doublet of nearly 1:1 intensity, confirming the presence of a single bromine atom (⁷⁹Br/⁸¹Br isotopes). |

Characterization Workflow

The logical flow for confirming the structure and purity of the final product is outlined below.

Sources

- 1. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]

- 2. This compound | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]

- 3. Abosyn [abosyn.com]

- 4. 501130-49-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 501130-49-0 [chemicalbook.com]

6-Bromoisoquinoline-1,3(2H,4H)-dione CAS number and structure

An In-Depth Technical Guide to 6-Bromoisoquinoline-1,3(2H,4H)-dione

Executive Summary: This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its fundamental chemical identity, including its CAS number and structure, delve into its physicochemical properties, discuss relevant synthetic strategies, and illuminate its potential applications as a scaffold for novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into the compound's strategic value and practical utility.

Introduction: The Isoquinoline-1,3(2H,4H)-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core, also known as homophthalimide, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while the dione and lactam functionalities offer key hydrogen bonding opportunities. Derivatives of this scaffold have shown a wide range of biological activities, making them attractive starting points for drug design. Recently, this class of compounds has gained attention for its potential in oncology, particularly as selective inhibitors of key cell cycle regulators like Cyclin-Dependent Kinase 4 (CDK4) and as modulators of the E3 ubiquitin ligase component, Cereblon (CRBN).[1][2]

The subject of this guide, this compound, introduces a bromine atom onto this versatile core. This halogen substitution is not merely an incidental modification; it serves as a crucial synthetic handle. The bromine atom at the 6-position is strategically placed for facile modification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for research and development. This compound is identified by the CAS Registry Number 501130-49-0 .[3][4][5][6][7]

Chemical Structure

The molecular structure consists of a fused benzene and dihydropyridine ring system, with two carbonyl groups at positions 1 and 3 and a bromine atom at position 6.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 501130-49-0 | [3][4][7] |

| Molecular Formula | C₉H₆BrNO₂ | [5][6][7] |

| Molecular Weight | 240.05 g/mol | [7][8] |

| Appearance | Off-White solid | [3] |

| SMILES | O=C1NC(=O)C2=CC(Br)=CC=C2C1 | [6] |

| Storage | Inert atmosphere, room temperature; 2-8 °C recommended | [4][7] |

Synthesis and Mechanistic Considerations

The synthesis of the isoquinoline-1,3(2H,4H)-dione scaffold has been an area of active research, with various methods developed, including those employing radical cascade reactions.[9] A common and reliable approach involves the cyclization of substituted phenylacetic acids or related precursors.

For this compound, a plausible and efficient synthetic route begins with a commercially available, appropriately substituted starting material such as 4-bromoaniline. The general strategy involves building the second ring through condensation and subsequent cyclization reactions.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process, analogous to established methods for similar quinoline and isoquinolinedione structures.[10]

Caption: Proposed synthetic workflow for this compound.

Causality and Rationale:

-

Step 1 (Condensation): The reaction between 4-bromoaniline, Meldrum's acid, and an orthoformate is a classic method for forming the enamine intermediate required for cyclization.[10] Ethanol is a suitable solvent that facilitates the reaction while allowing for easy removal.

-

Step 2 (Cyclization): The high temperature provided by a solvent like diphenyl ether is crucial. It provides the activation energy needed to overcome the aromaticity of the aniline ring, forcing the intramolecular cyclization and elimination of acetone and carbon dioxide from the Meldrum's acid moiety to form the quinolinol ring system.[10]

-

Step 3 & 4 (Conversion): The conversion from a quinolinol intermediate to the target isoquinoline-1,3(2H,4H)-dione would require subsequent, specific chemical transformations. The exact steps are not detailed in the immediate search results but would follow established organic chemistry principles for ring expansion or rearrangement and oxidation.

Applications in Drug Discovery

The true value of this compound lies in its potential as a building block for potent and selective therapeutics.

Targeting the Cell Cycle: CDK4 Inhibition

The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). In many cancers, the CDK4/6-Cyclin D1-Rb pathway is dysregulated, leading to uncontrolled cell proliferation. Small molecules that selectively inhibit CDK4 can restore this control point, making it a validated therapeutic target. Several isoquinoline-1,3(2H,4H)-dione derivatives have been reported as potent and selective inhibitors of CDK4.[1]

Sources

- 1. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]

- 2. Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. 6-Bromoisoquinoline-1,3 (2H, 4H)-dione|CAS 501130-49-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 6. doronscientific.com [doronscientific.com]

- 7. 501130-49-0|this compound|BLD Pharm [bldpharm.com]

- 8. chembk.com [chembk.com]

- 9. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. atlantis-press.com [atlantis-press.com]

Spectroscopic data of 6-Bromoisoquinoline-1,3(2H,4H)-dione (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromoisoquinoline-1,3(2H,4H)-dione

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 501130-49-0), a key intermediate in medicinal chemistry for developing novel drug candidates targeting central nervous system disorders.[1] Its value lies in a stable aromatic core and a bromine atom that allows for further functionalization via cross-coupling reactions.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry to ensure scientific integrity and reproducibility.

Molecular Structure and Analytical Workflow

A robust structural confirmation of a synthetic intermediate like this compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight and elemental composition.

The chemical structure is presented below, followed by a diagram outlining the integrated workflow for its characterization.

Caption: Figure 1. Structure of this compound.

Caption: Figure 2. Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of hydrogen and carbon atoms in a molecule. For a compound with both aromatic and aliphatic regions, as well as a labile proton (N-H), the choice of solvent is critical.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale for Solvent Choice : DMSO-d₆ is selected for its excellent solvating power for polar organic molecules and its high boiling point. Crucially, its deuterium signal does not interfere with the sample's proton signals, and it allows for the observation of exchangeable protons, such as the N-H proton of the imide group, which would be lost in solvents like D₂O.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer and lock onto the deuterium signal of DMSO-d₆.[2]

-

Optimize the magnetic field homogeneity through shimming.[2]

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to yield singlets for each unique carbon, simplifying interpretation.[2]

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted spectrum for the 6-bromo isomer can be reliably inferred from data available for the closely related 7-Bromoisoquinoline-1,3(2H,4H)-dione.[3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| NH (H-2) | ~11.4 | Singlet (broad) | 1H | The imide proton is highly deshielded due to the adjacent carbonyl groups and is typically broad due to quadrupole effects and potential exchange. A similar proton in the 7-bromo isomer appears at δ 11.36 ppm.[3] |

| Ar-H (H-5) | ~7.9 | Doublet | 1H | This proton is ortho to the C-Br bond, resulting in deshielding. It will appear as a doublet due to coupling with H-7. |

| Ar-H (H-7) | ~7.8 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H-5 and H-8. |

| Ar-H (H-8) | ~7.5 | Doublet | 1H | This proton is furthest from the electron-withdrawing bromine and carbonyl groups, making it the most shielded of the aromatic protons. It appears as a doublet coupled to H-7. |

| CH₂ (H-4) | ~4.1 | Singlet | 2H | The two protons on the C-4 methylene are chemically equivalent and adjacent to an aromatic ring and a carbonyl group. They appear as a singlet as there are no adjacent protons to couple with. A similar signal in the 7-bromo isomer is found at δ 4.04 ppm.[3] |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C =O (C-1) | ~170 | The C-1 carbonyl carbon, part of the imide functional group, is highly deshielded. The corresponding carbon in the 7-bromo isomer is at δ 171.0 ppm.[3] |

| C =O (C-3) | ~165 | The C-3 carbonyl carbon is also significantly deshielded. The 7-bromo isomer shows this peak at δ 165.2 ppm.[3] |

| Ar-C (C-4a, C-8a) | 135-140 | Quaternary carbons at the ring junction. |

| Ar-C (C-5, C-7, C-8) | 125-135 | Aromatic CH carbons, with shifts influenced by proximity to the bromine and carbonyl groups. |

| Ar-C -Br (C-6) | ~120 | The carbon directly attached to the bromine atom is shielded by the "heavy atom effect". |

| C H₂ (C-4) | ~40 | The aliphatic methylene carbon, deshielded by the adjacent carbonyl and aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which have characteristic vibrational frequencies.[4]

Experimental Protocol: ATR-FTIR

-

Sample Preparation : Place a small amount (1-2 mg) of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Rationale for Technique : ATR-FTIR is a modern, preferred method for solid samples as it requires minimal sample preparation compared to traditional methods like KBr pellets, leading to faster data acquisition.[4]

-

Data Acquisition :

IR Data Interpretation

The IR spectrum is dominated by strong absorptions from the imide functional group.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| ~3200 (broad) | N-H Stretch | Imide (N-H) | The broadness of this peak is characteristic of hydrogen bonding in the solid state. |

| ~1710 (strong) | C=O Asymmetric Stretch | Imide (C=O) | The strong absorption is typical for the carbonyl groups of a cyclic imide. The 7-bromo analog shows a strong C=O stretch at 1708 cm⁻¹.[3] |

| ~1680 (strong) | C=O Symmetric Stretch | Imide (C=O) | Cyclic imides often show two distinct carbonyl stretching bands. |

| 1600-1450 | C=C Stretch | Aromatic Ring | Multiple sharp peaks in this region confirm the presence of the benzene ring. |

| ~1190 | C-Br Stretch | Aryl-Bromide | This vibration in the fingerprint region helps confirm the presence of the C-Br bond.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. The fragmentation pattern offers additional structural clues.

Experimental Protocol: ESI-MS

-

Sample Preparation : Dissolve a small amount of the sample (~1 mg) in a suitable solvent like methanol or acetonitrile (1 mL) to create a dilute solution.

-

Instrumentation : Infuse the solution into an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) mass analyzer.

-

Rationale for Technique : ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻ with minimal fragmentation, making it ideal for determining molecular weight. TOF analyzers provide high mass accuracy.

-

Data Acquisition : Acquire spectra in both positive and negative ion modes to determine the most stable ion.

MS Data Interpretation

The molecular formula of this compound is C₉H₆BrNO₂.[1]

-

Molecular Weight : The monoisotopic mass is calculated to be 238.96 g/mol .

-

Key Feature - Bromine's Isotopic Signature : A critical diagnostic feature is the presence of two major isotopes of bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two peaks in the mass spectrum for any bromine-containing fragment: the M peak and an M+2 peak of nearly identical intensity. This pattern is a definitive indicator of the presence of one bromine atom.

-

Expected Ions :

-

[M+H]⁺ : m/z 239.97 and 241.97

-

[M-H]⁻ : m/z 237.95 and 239.95

-

[M+Na]⁺ : m/z 261.95 and 263.95 (often observed as a sodium adduct)

-

Predicted Fragmentation Pathway

While ESI is a soft technique, some fragmentation can occur. A plausible fragmentation pathway for the molecular ion is illustrated below.

Caption: Figure 3. A simplified, predicted fragmentation pathway.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of this compound. NMR spectroscopy defines the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of the key imide functional group. High-resolution mass spectrometry validates the elemental formula and molecular weight, with the characteristic 1:1 isotopic pattern for M and M+2 peaks providing definitive evidence for the single bromine atom. This integrated analytical approach ensures the identity and purity of the compound, a critical requirement for its application in research and drug development.

References

- A Comparative Guide to the Spectroscopic Interpretation of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.

- This compound(501130-49-0) 1 H NMR. ChemicalBook.

- 7-Bromoisoquinoline-1,3(2H,4H)-dione | 1033330-27-6. Benchchem.

- 501130-49-0|this compound. BLDpharm.

- This compound. MySkinRecipes.

- This compound | 501130-49-0. ChemicalBook.

- Spectroscopic Characterization. Instituto de Nanociencia y Materiales de Aragón.

Sources

Solubility and stability of 6-Bromoisoquinoline-1,3(2H,4H)-dione

An In-Depth Technical Guide to the Solubility and Stability of 6-Bromoisoquinoline-1,3(2H,4H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] Its utility in drug discovery is fundamentally linked to its physicochemical properties, primarily its solubility and chemical stability. This guide provides a comprehensive technical overview of these critical parameters. As direct quantitative data for this specific molecule is not extensively published, we present a framework grounded in the analysis of its structural motifs and data from closely related analogues. This document details robust, field-proven methodologies for determining its solubility profile and assessing its stability under various stress conditions, enabling researchers to confidently integrate this molecule into their development pipelines.

Core Physicochemical Properties

Understanding the foundational properties of this compound is the first step in predicting its behavior in various experimental and formulation settings. The molecule's structure, featuring a fused aromatic ring, a bromine substituent, and a dione system within a heterocyclic core, dictates its characteristics.

Table 1: Key Physicochemical Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 501130-49-0 | [3][4][5] |

| Molecular Formula | C₉H₆BrNO₂ | [3] |

| Molecular Weight | 240.05 g/mol | [3] |

| Recommended Storage | 2–8 °C | [4] |

The presence of the polar lactam-like dione functionality suggests potential for hydrogen bonding, which may contribute to solubility in polar solvents. Conversely, the hydrophobic brominated aromatic ring will influence its solubility in non-polar organic media. The interplay of these features makes a systematic experimental evaluation of its solubility essential.

Solubility Profile: A Method-Driven Approach

Solubility is a critical determinant of a compound's bioavailability, reaction kinetics, and ease of purification. While specific quantitative solubility data for this compound is sparse in public literature, its solubility can be systematically determined. Analogous heterocyclic compounds, such as 6-Bromoisoquinolin-1-ol and various dione derivatives, exhibit solubility in common organic solvents like ethanol, dichloromethane, and chloroform.[6][7]

Rationale for Solvent Selection

A tiered approach to solvent screening is recommended. The initial selection should span a range of polarities and functionalities to build a comprehensive solubility map.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the dione's carbonyl and N-H groups. Ethanol is a good starting point, as related compounds show solubility in it.[6]

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These are strong solvents capable of disrupting intermolecular forces in the solid state without donating hydrogen bonds.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Often effective for compounds with moderate polarity and aromatic systems. Related isoquinoline-dione derivatives are known to be soluble in these solvents.[7]

-

Aqueous Buffers: Solubility across a physiological pH range (e.g., pH 2.0, 5.0, 7.4) is critical for any potential therapeutic agent. The amide-like structure suggests pH may influence solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic equilibrium solubility. This protocol ensures that the measurement reflects a true saturated solution, a critical parameter for preclinical development.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of a selected solvent. The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can validate the required duration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. For more effective separation, centrifuge the samples at high speed (e.g., >10,000 rpm).[8]

-

Sample Analysis: Carefully withdraw a clear aliquot of the supernatant. To prevent contamination from particulate matter, filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility).

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calculation: Determine the solubility from the measured concentration and express it in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Workflow for Solubility Assessment

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: Experimental workflow for quantitative solubility determination.

Stability Profile: Uncovering Potential Liabilities

Chemical stability is paramount, impacting a compound's shelf-life, formulation viability, and safety profile. A forced degradation (or stress testing) study is the most effective way to identify intrinsic stability characteristics. The structure of this compound contains functional groups susceptible to specific degradation pathways.

Potential Degradation Pathways:

-

Hydrolysis: The dione moiety contains two amide-like (lactam) bonds. These are potentially susceptible to hydrolysis under acidic or basic conditions, which could lead to ring-opening. Some related isoquinoline-dione structures are known to be responsive to acidic environments.[9]

-

Oxidation: The electron-rich aromatic system could be susceptible to oxidation.

-

Photolysis: Aromatic halides can be labile to photolytic degradation. The presence of the bromo-substituent warrants investigation into light stability. Studies on related diazo-isoquinoline-diones highlight their photochemical reactivity.[10]

Experimental Protocol: Forced Degradation Study

This protocol systematically exposes the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of degradation products and the development of a stability-indicating analytical method.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or methanol).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., 60-80 °C).

-

Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Stress: Store a solution and solid sample in an oven (e.g., 80 °C).

-

Photostability: Expose a solution and solid sample to light meeting ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Include a dark control wrapped in foil.

-

-

Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acid and base samples before analysis. Dilute all samples to the target concentration with the mobile phase.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) detector.

-

Data Evaluation:

-

Peak Purity: Assess the peak purity of the parent compound in all conditions to ensure the analytical method is specific.

-

Mass Balance: Aim for a mass balance of 95-105% to ensure all major degradants are detected.

-

Identify Degradants: Use MS data to propose structures for any observed degradation products.

-

Workflow for Forced Degradation and Method Development

Sources

- 1. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]

- 3. This compound | 501130-49-0 [chemicalbook.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. This compound | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]

- 6. 6-Bromoisoquinolin-1-ol, High-Quality Research Compound, Affordable Price [forecastchemicals.com]

- 7. Benzo[de]isoquinoline-1,3-dione condensed asymmetric azaacenes as strong acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromoisoquinoline-1,3(2H,4H)-dione as a synthetic intermediate

An In-Depth Technical Guide to 6-Bromoisoquinoline-1,3(2H,4H)-dione as a Synthetic Intermediate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of this compound, a pivotal intermediate in modern synthetic and medicinal chemistry. We will dissect its structural features, plausible synthetic strategies, and its versatile reactivity, with a focus on its application in the development of novel therapeutic agents.

Introduction: The Strategic Value of the Isoquinoline-1,3-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core is a privileged heterocyclic scaffold, frequently encountered in a wide array of biologically active compounds.[1][2] This structural motif has been extensively investigated for various therapeutic applications, including as inhibitors of HIV-1 integrase and Cyclin-Dependent Kinase 4 (CDK4), and as potential hypnotic agents.[2][3][4]

Within this class, This compound emerges as a particularly valuable building block. Its strategic importance lies in the presence of a bromine atom on the aromatic ring. This halogen serves as a versatile synthetic handle, enabling a multitude of subsequent chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions.[5] This capability allows medicinal chemists to systematically modify the core structure, facilitating extensive Structure-Activity Relationship (SAR) studies essential for optimizing drug candidates. This guide will illuminate the pathways through which this intermediate is leveraged to construct complex molecular architectures.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of synthetic chemistry. The key properties of this compound are summarized below. Spectroscopic data, such as ¹H and ¹³C NMR, are critical for confirming the identity and purity of the material before its use in subsequent reactions.[6]

| Property | Value | Source(s) |

| CAS Number | 501130-49-0 | [7][8][9][10][11][12] |

| Molecular Formula | C₉H₆BrNO₂ | [5][9][12] |

| Molecular Weight | 240.05 g/mol | [5][11] |

| MDL Number | MFCD12755363 | [5][10] |

| SMILES | O=C1NC(CC2=C1C=CC(Br)=C2)=O | [9][10] |

| Storage | Inert atmosphere, room temperature or 2-8 °C | [5][8][10] |

Synthetic Strategy: Accessing the Core Intermediate

While numerous methods exist for synthesizing the parent isoquinoline-1,3(2H,4H)-dione scaffold, a common and logical approach involves the cyclization of an appropriately substituted phenylacetic acid derivative. For the 6-bromo variant, a plausible route would begin with a commercially available, bromine-substituted precursor, followed by a key cyclization step.

The diagram below illustrates a conceptual workflow for the synthesis. The causality behind this strategy is rooted in the fundamental principles of amide bond formation followed by an intramolecular condensation to form the stable heterocyclic dione system.

Caption: Key cross-coupling reactions using the title intermediate.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this intermediate, a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This procedure is a self-validating system, grounded in well-established mechanistic principles, but should be considered a starting point for optimization with any specific boronic acid.

Objective: To synthesize a 6-aryl-isoquinoline-1,3(2H,4H)-dione derivative.

Materials and Reagents

| Reagent | Purpose | Stoichiometry |

| This compound | Starting Material | 1.0 eq |

| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 eq |

| Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Palladium Catalyst | 0.02 - 0.05 eq |

| K₂CO₃ or Cs₂CO₃ | Base | 2.0 - 3.0 eq |

| Toluene/H₂O or Dioxane/H₂O | Solvent System | 4:1 to 10:1 v/v |

| Nitrogen or Argon | Inert Gas | N/A |

Step-by-Step Methodology

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Causality: The use of a flame-dried flask and inert gas is critical to prevent the oxidation and deactivation of the palladium(0) catalyst, which is the active catalytic species.

-

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

-

Solvent Degassing: Add the degassed solvent system (e.g., Toluene/H₂O 4:1). Solvents must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) before addition.

-

Causality: Dissolved oxygen can interfere with the catalytic cycle. The base is essential for the transmetalation step, facilitating the transfer of the aryl group from boron to the palladium center.

-

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Heat is required to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

-

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 6-aryl-isoquinoline-1,3(2H,4H)-dione product.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery and materials science. Its stable core, combined with a highly reactive bromine handle, provides a reliable and versatile platform for constructing complex molecules with tailored properties. The robust and well-understood chemistry of its derivatization, particularly through palladium-catalyzed cross-coupling, ensures its continued relevance for researchers and scientists pushing the boundaries of molecular design.

References

- INDOFINE Chemical Company, Inc. This compound.

- RHENIUM BIO SCIENCE. 6-Bromoisoquinoline-1,3 (2H, 4H)-dione 98%.

- Doron Scientific. (2023). This compound.

- Angene International Limited. 6-Bromoisoquinoline-1,3 (2H, 4H)-dione|CAS 501130-49-0.

- BLDpharm. 501130-49-0|this compound.

- MySkinRecipes. This compound.

- ChemBK. This compound.

- ChemicalBook. This compound(501130-49-0) 1H NMR.

- Royal Society of Chemistry. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry.

- Abosyn. This compound.

- ResearchGate. Selected bioactive isoquinoline‐1,3(2H,4H)

- Tsou, H. R., et al. (2009). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLOS One.

- Reitti, M., & Kärkäs, M. D. (2017). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. ACS Omega.

- Tsou, H. R., et al. (2009). Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 52(8), 2289-310.

Sources

- 1. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking | PLOS One [journals.plos.org]

- 4. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. This compound(501130-49-0) 1H NMR spectrum [chemicalbook.com]

- 7. This compound | 501130-49-0 | INDOFINE Chemical Company [indofinechemical.com]

- 8. rheniumshop.co.il [rheniumshop.co.il]

- 9. doronscientific.com [doronscientific.com]

- 10. 501130-49-0|this compound|BLD Pharm [bldpharm.com]

- 11. chembk.com [chembk.com]

- 12. Abosyn [abosyn.com]

The Strategic Application of 6-Bromoisoquinoline-1,3(2H,4H)-dione in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of successful drug discovery campaigns. The isoquinoline-1,3(2H,4H)-dione core represents one such "privileged" structure, a framework that has demonstrated the ability to interact with multiple biological targets, leading to a diverse range of pharmacological activities.[1] This guide focuses on a specific, strategically functionalized derivative: 6-Bromoisoquinoline-1,3(2H,4H)-dione . While research on this particular molecule is emergent, its true potential lies not in its intrinsic biological activity, but in its role as a powerful and versatile intermediate for the synthesis of novel, high-value therapeutic candidates.[2]

The presence of the bromine atom at the 6-position is not a trivial modification. It is a deliberate design choice that transforms the parent molecule into a highly adaptable platform for chemical exploration.[3] This halogen serves as a reactive handle for a multitude of modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of chemical moieties, enabling the rapid generation of compound libraries for screening against various biological targets. This guide will provide an in-depth exploration of the synthesis, derivatization, and potential therapeutic applications of this compound, with a focus on its utility in the development of next-generation inhibitors for oncology and neuroscience.

Chemical Properties and Synthesis

This compound is a heterocyclic compound with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.05 g/mol .[2] Its structure features a bicyclic system composed of a benzene ring fused to a dihydropyridine ring bearing two carbonyl groups. The key feature for its application in research is the bromine atom attached to the aromatic ring, which significantly influences the molecule's reactivity and potential for chemical modification.

General Synthetic Approach

The synthesis of the isoquinoline-1,3(2H,4H)-dione scaffold can be achieved through various methods, including radical cascade reactions of acryloyl benzamides.[4][5] For the bromo-substituted analog, a common conceptual pathway involves the cyclization of a suitably substituted N-acyl precursor, which itself can be derived from bromo-substituted anthranilic acid derivatives.

The Strategic Importance of the Bromo- Moiety in Drug Discovery

The inclusion of a bromine atom in a drug candidate or a scaffold is a well-established strategy in medicinal chemistry to enhance therapeutic potential.[6][7][8][9] Bromination can lead to several advantageous modifications in a molecule's properties:

-

Enhanced Biological Activity: The introduction of bromine can significantly increase the potency of a compound. This is attributed to factors such as increased lipophilicity, which can improve membrane permeability, and the ability to form halogen bonds with biological targets.[6][9]

-

Metabolic Stability: Bromine can block sites of metabolism, leading to an increased half-life of the drug in the body.[8]

-

Versatile Chemical Handle: The carbon-bromine bond is a key functional group for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a compound series.[3]

For this compound, this last point is of paramount importance. It serves as a foundational building block for creating extensive libraries of analogs with modifications at the 6-position, a region that can be critical for target engagement and selectivity.[2]

Potential Therapeutic Applications

The isoquinoline-1,3(2H,4H)-dione scaffold has been identified as a key pharmacophore in several classes of therapeutic agents. The ability to derivatize the 6-bromo precursor opens up avenues for developing novel and potent inhibitors in these areas.

Oncology: A Scaffold for PARP and CDK4/6 Inhibition

a) Poly(ADP-ribose) Polymerase (PARP) Inhibition:

PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[10] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[11] Several PARP inhibitors have been approved for the treatment of various cancers.[12]

The isoquinoline-1,3(2H,4H)-dione core is a known scaffold for the development of PARP inhibitors.[10] By utilizing this compound, researchers can synthesize novel derivatives with modified physicochemical properties to enhance potency, selectivity, and pharmacokinetic profiles.

Experimental Workflow: Derivatization via Suzuki Coupling

Caption: Suzuki coupling workflow for derivatization.

b) Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibition:

CDK4 and CDK6 are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[13][14][15][16] Inhibitors of CDK4/6 have shown significant clinical success, particularly in the treatment of HR+/HER2- breast cancer.[13][15][17] The isoquinoline-1,3(2H,4H)-dione scaffold has been successfully employed to develop potent and selective CDK4 inhibitors. The introduction of substituents at the C-6 position has been shown to enhance inhibitory activity.[18]

This compound is an ideal starting material for exploring the SAR at this position. By introducing a variety of aryl and heteroaryl groups through cross-coupling reactions, novel CDK4/6 inhibitors with improved properties can be discovered.

Signaling Pathway: CDK4/6 Inhibition

Caption: Mechanism of CDK4/6 inhibition.

Neuroscience: A Building Block for CNS-Active Compounds

The isoquinoline scaffold is also present in numerous natural products and synthetic compounds with activity in the central nervous system (CNS).[2] Derivatives have shown potential as anticonvulsant and antidepressant agents. The ability to fine-tune the lipophilicity and polarity of the molecule by introducing different substituents at the 6-position of the isoquinoline-1,3(2H,4H)-dione core is crucial for optimizing blood-brain barrier permeability, a key challenge in CNS drug development.

Quantitative Data and Protocols

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 501130-49-0 | [2] |

| Molecular Formula | C₉H₆BrNO₂ | [2] |

| Molecular Weight | 240.05 g/mol | [2] |

| Storage | Room temperature, inert atmosphere |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the derivatization of this compound.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

-

Base (e.g., 2M aqueous sodium carbonate, 3 equivalents)

-

Solvent (e.g., Toluene or 1,4-dioxane)

-

Nitrogen or Argon source

-

Standard laboratory glassware and purification supplies

Procedure:

-

To a round-bottom flask, add this compound, the boronic acid, and the palladium catalyst.

-

Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Add the solvent and the aqueous base solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted isoquinoline-1,3(2H,4H)-dione.

Conclusion: A Versatile Tool for Future Discoveries

This compound stands out not for its own known biological effects, but as a strategically designed chemical intermediate that empowers medicinal chemists to rapidly explore a vast chemical space. Its true value is realized in its application as a scaffold for the synthesis of novel derivatives targeting critical pathways in oncology and neuroscience. The presence of the bromo- functionality provides a reliable and versatile handle for the introduction of molecular diversity, accelerating the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. As our understanding of disease biology continues to grow, the importance of such adaptable chemical platforms in the development of next-generation therapeutics cannot be overstated.

References

- Herrera-Rodriguez, L. N., Khan, F., Robins, K. T., & Meyer, H. P. (2015). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 13(7), 4044–4136.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

- Gribble, G. W. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Skalitzky, D. J., Marakovits, J. T., Kley, N., & Griffin, R. J. (2003). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 11(19), 4207–4214.

- Gribble, G. W. (2025). Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Inouye, B., Katayama, Y., Ishida, T., Ogata, M., & Utsumi, K. (1979). Effects of aromatic bromine compounds on the function of biological membranes. Toxicology and Applied Pharmacology, 48(3), 467–477.

-

ResearchGate. (n.d.). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. Retrieved from [Link]

- Aouad, M. R., Al-kadhemy, M. F. A., & Bardaweel, S. K. (2022). A Review on Medicinally Important Heterocyclic Compounds. Mini-Reviews in Medicinal Chemistry, 22(1), 1-21.

- Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Retrieved from [Link]

-

PubMed. (2025). Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of isoquinoline-1,3(2H,4H)-dione derivatives via cascade reactions of N-alkyl-N-methacryloyl benzamide with aryl aldehydes. Retrieved from [Link]

- Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy.

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

-

PubMed Central. (n.d.). Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. Retrieved from [Link]

-

MDPI. (2025). Breaking Cancer's Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy. Retrieved from [Link]

-

MDPI. (n.d.). Development of CDK4/6 Inhibitors: A Five Years Update. Retrieved from [Link]

-

Frontiers. (n.d.). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Retrieved from [Link]

-

PubMed. (n.d.). The emerging CDK4/6 inhibitor for breast cancer treatment. Retrieved from [Link]

-

PubMed Central. (2025). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. Retrieved from [Link]

-

PubMed. (n.d.). Differential Potential of Pharmacological PARP Inhibitors for Inhibiting Cell Proliferation and Inducing Apoptosis in Human Breast Cancer Cells. Retrieved from [Link]

-

PubMed Central. (2023). CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. Retrieved from [Link]

-

PubMed. (2020). Unsymmetrically Substituted Dibenzo[ b,f][6][10]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design. Retrieved from [Link]

-

R Discovery. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Approaches for introducing high molecular diversity in scaffolds: Fast parallel synthesis of highly substituted 1H-quinolin-4-one libraries. Retrieved from [Link]

- Tsou, H. R., et al. (2009). Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 52(8), 2289–2310.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of isoquinoline-1,3(2H,4H)-dione derivatives via cascade reactions of N-alkyl-N-methacryloyl benzamide with aryl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. revmedchir.ro [revmedchir.ro]

- 7. Account Suspended [tethyschemical.com]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]

- 15. The emerging CDK4/6 inhibitor for breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. aquila.usm.edu [aquila.usm.edu]

The Isoquinoline-1,3(2H,4H)-dione Core: A Historical and Synthetic Guide for the Modern Drug Hunter

Abstract

The isoquinoline-1,3(2H,4H)-dione scaffold, a privileged heterocyclic motif, has garnered significant attention within the medicinal chemistry community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and historical evolution of this compound class, from its early synthesis via classical rearrangement reactions to modern, efficient synthetic methodologies. We will delve into the mechanistic underpinnings of key synthetic transformations, explore the rich pharmacological landscape of its derivatives, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of isoquinoline-1,3(2H,4H)-dione compounds.

Introduction: The Emergence of a Privileged Scaffold

The isoquinoline-1,3(2H,4H)-dione, also known as homophthalimide, is a bicyclic heterocyclic compound featuring a benzene ring fused to a dihydropyridine ring bearing two carbonyl groups. This core structure has proven to be a versatile template for the design of bioactive molecules, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. The journey of this scaffold from a chemical curiosity to a cornerstone in medicinal chemistry is a testament to the enduring power of organic synthesis and the relentless pursuit of novel therapeutic agents.

A Historical Perspective: The Gabriel-Colman Rearrangement